molecular formula C11H20Cl2N4O B1402377 2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride CAS No. 1361112-65-3

2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride

Cat. No. B1402377
CAS RN: 1361112-65-3
M. Wt: 295.21 g/mol
InChI Key: KGNSNRHVWGUBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride, also known as 2-APPE-dihydrochloride is a synthetic drug used in scientific research. It is a derivative of the piperidine class of compounds and has a wide range of applications in the field of biochemistry and physiology. This compound has a number of interesting properties that make it an ideal choice for experiments in the lab.

Scientific Research Applications

Antiviral Activity

Research on compounds with structural similarities, particularly those involving pyrimidine derivatives, has indicated potential antiviral properties. For instance, carbocyclic analogues of 7-deazaguanosine, derived from pyrimidine intermediates, have shown selective inhibitory activities against herpes simplex viruses in cell culture, highlighting the therapeutic potential of such compounds in antiviral research (Legraverend et al., 1985).

Aldosterone Synthase Inhibition

Compounds featuring pyrimidine structures, such as 2,2,2-Trifluoro-1-{4-[(4-fluorophenyl)amino]pyrimidin-5-yl}-1-[1-(methylsulfonyl)piperidin-4-yl]ethanol, have been identified as potent inhibitors of aldosterone synthase (CYP11B2). This enzyme plays a crucial role in the biosynthesis of aldosterone, a hormone involved in blood pressure regulation. The inhibition of CYP11B2 by such compounds, effective across different species, suggests their potential utility in developing treatments for conditions like hypertension and heart failure (Meguro et al., 2017).

Antimicrobial Properties

The synthesis of new pyrimidine imines and thiazolidinones, incorporating piperidine moieties, and their subsequent evaluation for antibacterial activity, represents another area of research relevance. Such studies contribute to the ongoing search for novel antimicrobial agents amid rising antibiotic resistance (Merugu et al., 2010).

Complexation and Coordination Chemistry

The reaction of aminoalcohols with pyrimidine derivatives in the presence of metal ions like Cu(II) and Cd(II) has been explored, leading to the formation of coordination complexes. This research provides insights into the structural and functional diversity achievable through the complexation of pyrimidine compounds, potentially relevant in materials science, catalysis, and pharmaceutical design (Mardani et al., 2019).

properties

IUPAC Name

2-(2-amino-6-piperidin-4-ylpyrimidin-4-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c12-11-14-9(3-6-16)7-10(15-11)8-1-4-13-5-2-8;;/h7-8,13,16H,1-6H2,(H2,12,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNSNRHVWGUBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NC(=C2)CCO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride
Reactant of Route 3
2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride
Reactant of Route 4
2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride
Reactant of Route 5
2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride
Reactant of Route 6
2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.